![molecular formula C20H18N2O4S B2819998 3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid CAS No. 1432681-64-5](/img/structure/B2819998.png)

3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

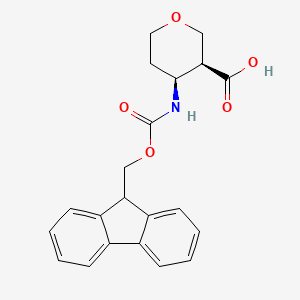

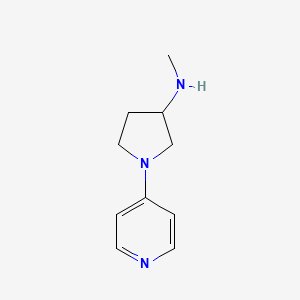

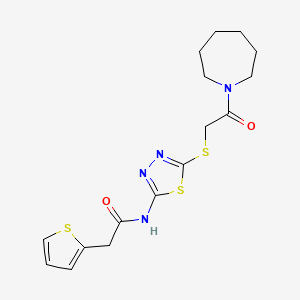

The compound “3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid” is a chemical with the CAS Number: 1432681-64-5 . It has a molecular weight of 382.44 . The IUPAC name for this compound is 3-((4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl)sulfonyl)benzoic acid .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C20H18N2O4S/c23-20(24)15-4-3-5-16(12-15)27(25,26)22-10-8-14(9-11-22)18-13-21-19-7-2-1-6-17(18)19/h1-8,12-13,21H,9-11H2,(H,23,24) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 382.44 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Sulfonyl-bridged oligo(benzoic acid)s have been synthesized via palladium-catalyzed methoxycarbonylation, hydrolysis, and subsequent oxidation, revealing their potential for constructing supramolecular structures through hydrogen bonding. These compounds, including variants with sulfonyl functionalities, exhibit high extractability towards lanthanoid ions, indicating their application in metal extraction and coordination chemistry (Morohashi et al., 2014).

Chemical Functionalization and Catalysis

Research into meta-C–H functionalization of benzoic acid derivatives using a nitrile-based sulfonamide template has opened new avenues for synthesizing drug molecules and natural products. This approach, employing molecular oxygen as the terminal oxidant, demonstrates the potential of such sulfonyl-containing compounds in organic synthesis, highlighting their role in developing synthetically useful tools for efficient and selective chemical transformations (Li et al., 2016).

Materials Science and Sensing Applications

The sulfonic acid-substituted benzothiazoles, including those with functionalities similar to the target compound, have been explored for their ESIPT (excited-state intramolecular proton transfer) fluorescent chromism. These compounds exhibit reversible adsorption–desorption behavior with various organic bases and amines, making them suitable for solid-state sensing devices for detecting biologically important molecules (Nakane et al., 2018).

Biological Evaluation and Enzyme Interaction

Although specific studies directly relating to 3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid's biological activities were not found, related compounds with sulfonyl and benzoic acid functionalities have been evaluated for their potential in biological systems. For instance, derivatives of benzoic acid have been investigated for their receptor agonism, demonstrating the chemical versatility and biological relevance of compounds bearing these functional groups (Heck et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds with indole moieties have been found to interact with various targets, including enzymes like aldo-keto reductase and α-glucosidase , and proteins involved in bacterial cell division like FtsZ .

Mode of Action

Compounds with similar structures have been found to inhibit their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect various pathways, including those involved in bacterial cell division and glucose metabolism .

Result of Action

Similar compounds have been found to have antimicrobial and antiviral activities.

Eigenschaften

IUPAC Name |

3-[[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]sulfonyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c23-20(24)15-4-3-5-16(12-15)27(25,26)22-10-8-14(9-11-22)18-13-21-19-7-2-1-6-17(18)19/h1-8,12-13,21H,9-11H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMXBUITAJMYQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CC(=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2819921.png)

![Sodium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B2819924.png)

![tert-butyl N-{2-[(3-bromo-4-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2819927.png)

![N-(1,3-benzodioxol-5-yl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2819932.png)

![Ethyl 6-amino-2-[(4-chlorophenyl)sulfanylmethyl]-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2819936.png)